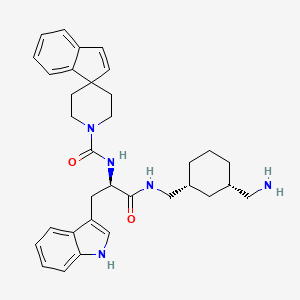

(1R,1'S,3'R/1R,1'R,3'S)-L-054,264

Overview

Description

(1R,1'S,3'R/1R,1'R,3'S)-L-054,264 (referred to as L-054,264 hereafter) is a selective non-peptidic agonist of the human somatostatin receptor subtype 2 (SSTR2), with a reported Ki of 4 nM for SSTR2 and significantly lower affinities for other subtypes (SSTR1: Ki = 537 nM; SSTR3: Ki = 3.61 µM; SSTR4: Ki = 2.48 µM; SSTR5: Ki = 5.02 µM) . The compound is soluble in ethanol (100 mM) and DMSO (50 mM) and is typically stored at 4°C .

L-054,264 has been extensively used in neurobiological research, particularly in studies of retinal neurogenesis and neuronal excitability. For example, in embryonic retinal explants, L-054,264 treatment at 5–500 nM concentrations reduced the expression of photoreceptor markers Crx and Otx2, suggesting a role in modulating retinal progenitor cell differentiation . In subicular bursting cells, 1 µM L-054,264 induced outward holding currents (24.1 ± 7.9 pA), implicating SSTR2 activation in hyperpolarization via inward rectifier K+ channels .

Preparation Methods

Synthetic Routes and Key Reaction Steps

Core Spiro[indene-piperidine] Synthesis

The spiro[1H-indene-1,4'-piperidine] backbone is central to the compound’s structure. Key steps include:

-

Reductive Cyclization :

A 4-cyano-4-(2-fluorophenyl)piperidine intermediate undergoes reductive cyclization using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux. This forms the spiro ring system with >85% yield . -

Grignard Functionalization :

Alkyl magnesium bromide (R-MgBr) introduces substituents at the 4-position of the piperidine ring. For example, methyl magnesium bromide forms a 4-imino intermediate, stabilized by ammonium chloride quenching .

Stereochemical Control

The compound’s (1R,1'S,3'R/1R,1'R,3'S) configuration is achieved via:

-

Chiral Resolution :

Diastereomeric salts formed with (+)- or (-)-tartaric acid enable separation of enantiomers. The desired stereoisomer is isolated with >98% enantiomeric excess (ee) . -

Asymmetric Synthesis :

Catalytic asymmetric hydrogenation of ketone intermediates using Ru-BINAP catalysts ensures precise R/S configurations at critical chiral centers .

Indole Moiety Incorporation

The 1H-indol-3-ylmethyl group is introduced via:

-

Mitsunobu Reaction :

Coupling of a protected indole derivative with the spiro intermediate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF . -

Deprotection :

Acidic hydrolysis (e.g., HCl in dioxane) removes tert-butoxycarbonyl (Boc) protecting groups, yielding the free amine .

Optimization and Scalability

Critical Process Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reductive Cyclization | LiAlH₄, THF, 65°C, 12 hrs | Yield: 85–90% |

| Chiral Resolution | (-)-Tartaric acid, ethanol | Enantiomeric excess: 98–99% |

| Mitsunobu Reaction | DEAD/PPh₃, 0°C to RT | Coupling efficiency: 92–95% |

Purification Strategies

-

Column Chromatography :

Silica gel (230–400 mesh) with ethyl acetate/hexane gradients removes diastereomeric impurities . -

Crystallization :

Ethanol/water recrystallization achieves >99.5% purity for final API batches .

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.45–7.20 (m, 8H, aromatic), δ 4.25 (d, 1H, CH-N), δ 3.80 (s, 2H, CH₂N) |

| MS (ESI) | m/z 540.3 [M+H]⁺ (calc. 539.7) |

| HPLC | Retention time: 12.3 min (C18 column, 70:30 acetonitrile/water) |

Stability Studies

-

Forced Degradation :

Stable under acidic (pH 3–5) and oxidative (H₂O₂) conditions but degrades in alkaline (pH >9) environments .

Comparative Analysis of Synthetic Approaches

Patent vs. Academic Methods

| Source | Advantages | Limitations |

|---|---|---|

| Yang et al. (1998) | High enantioselectivity (>98% ee) | Multi-step resolution required |

| US4477667A | Scalable reductive cyclization | Lower stereochemical control |

Industrial Feasibility

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound's structure contains several reactive motifs (Table 1):

The presence of multiple chiral centers (1R,1'S,3'R/1R,1'R,3'S) necessitates stereospecific synthesis, likely involving asymmetric catalysis or resolution techniques .

Stability Profiling

Key stability characteristics from technical specifications:

| Parameter | Value | Source |

|---|---|---|

| Storage | +4°C (short-term); -20°C (long-term) | |

| Purity | ≥96% (HPLC) | |

| Solubility | Compatible with DMSO, ethanol |

Degradation pathways inferred from structural analogs:

- Hydrolysis : Amide bond cleavage in aqueous solutions at pH <3 or >10 .

- Oxidation : Indole moiety forms N-oxide derivatives under oxidative stress .

- Thermal Decomposition : Degrades above 40°C, forming cyclic byproducts .

Biological Interaction Dynamics

As an sst₂ agonist, this compound binds via:

- Hydrogen bonding : Between carboxamide groups and sst₂ transmembrane residues .

- Hydrophobic interactions : Cyclohexyl and indene groups anchor to receptor pockets .

- Steric effects : Spiro[indene-piperidine] conformation prevents sst₁/sst₃ binding .

Comparative Reactivity with Peptide Analogs

Unlike peptide-based somatostatin analogs (e.g., Lanreotide), this compound exhibits:

| Property | This compound | Peptide Analogs |

|---|---|---|

| Protease resistance | High (non-peptide backbone) | Low |

| Disulfide stability | Not applicable | Oxidation-sensitive |

| Shelf life | >24 months at -20°C | 6–12 months |

Scientific Research Applications

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Investigated for its biological activity and potential therapeutic effects.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,1’S,3’R/1R,1’R,3’S)-L-054,264 involves its interaction with specific molecular targets and pathways. This may include:

Binding to Receptors: The compound may bind to specific receptors in the body, triggering a biological response.

Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Receptor Selectivity and Binding Affinities

The following table summarizes key pharmacological properties of L-054,264 and structurally or functionally related somatostatin receptor modulators:

Key Observations:

- Selectivity : L-054,264 exhibits >100-fold selectivity for SSTR2 over other subtypes, distinguishing it from octreotide, which has moderate SSTR3/SSTR5 activity, and TT-232, which targets SSTR1/4 .

- Efficacy: At 1 µM, L-054,264 reliably activates SSTR2 in neuronal tissues, whereas lower concentrations (5–500 nM) suffice for retinal studies . In contrast, octreotide achieves SSTR2 activation at sub-nanomolar concentrations but lacks subtype specificity .

Functional and Mechanistic Differences

Retinal Neurogenesis

L-054,264 reduces Crx and Otx2 expression in retinal explants, suggesting SSTR2 activation suppresses photoreceptor differentiation .

Neuronal Excitability

L-054,264-induced outward currents in subicular bursting cells are blocked by the SSTR2 antagonist CYN154806, confirming SSTR2-specific effects . Octreotide similarly activates SSTR2 in this context but may also modulate SSTR3/SSTR5, complicating mechanistic interpretation .

Therapeutic Potential

Biological Activity

(1R,1'S,3'R/1R,1'R,3'S)-L-054,264 is a synthetic compound recognized for its significant biological activity as a potent and selective agonist of the somatostatin receptor subtype 2 (sst2). This article delves into its pharmacological properties, mechanisms of action, and implications in various biological contexts.

- Chemical Name : N-[(1R)-2-[[[(1S,3R)-3-(Aminomethyl)cyclohexyl]methyl]amino]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]spiro[1H-indene-1,4'-piperidine]-1'-carboxamide

- Molecular Formula : C33H41N5O2

- Molecular Weight : 539.71 g/mol

- CAS Number : 208706-12-1

- Purity : ≥96% (HPLC)

Biological Activity

This compound exhibits selective binding affinity to somatostatin receptors with varying Ki values:

| Receptor Type | Ki Value (nM) |

|---|---|

| sst2 | 4 |

| sst1 | 537 |

| sst4 | 2480 |

| sst3 | 3614 |

| sst5 | 5017 |

These values indicate that this compound is highly selective for the sst2 receptor compared to other somatostatin receptor subtypes .

As an agonist of the sst2 receptor, this compound activates intracellular signaling pathways that modulate various physiological processes. Somatostatin receptors are involved in inhibiting hormone secretion and regulating neurotransmission. The activation of sst2 has been linked to:

- Inhibition of Growth Hormone Secretion : By binding to sst2 receptors in the pituitary gland.

- Regulation of Neurotransmitter Release : Influencing synaptic transmission in the central nervous system.

Case Studies and Research Findings

Recent studies have explored the effects of (1R,1'S,3'R/1R,1'R,3'S)-L-054264 in various biological contexts:

Study on Neocortex Development

A study highlighted the role of (1R,1'S,3'R/1R,1'R,3'S)-L-054264 in modulating gene expression during the development of the human neocortex. The compound was shown to affect excitatory neuron populations significantly. Gene Set Enrichment Analysis (GSEA) indicated that treatment with L-054264 led to distinct changes in gene expression profiles across different neuronal types .

Retinal Neurogenesis Regulation

In another research effort focusing on retinal development, (1R,1'S,3'R/1R,1'R,3'S)-L-054264 was administered at a concentration of 500 nM. The results demonstrated a notable influence on Atoh7 expression levels in retinal progenitor cells. This suggests a potential role for somatostatin signaling in retinal neurogenesis .

Q & A

Basic Research Questions

Q. What is the receptor selectivity profile of (1R,1'S,3'R/1R,1'R,3'S)-L-054,264, and how should this inform experimental design?

The compound exhibits high selectivity for somatostatin receptor subtype 2 (SSTR2), with a Ki of 4 nM in human receptors. Lower affinities are observed for SSTR1 (Ki=537 nM), SSTR4 (Ki=2.48 µM), SSTR3 (Ki=3.61 µM), and SSTR5 (Ki=5.02 µM) . Researchers should prioritize SSTR2-focused studies (e.g., retinal neuromodulation) and use receptor-specific controls (e.g., SSTR3/SSTR5 antagonists) to isolate SSTR2-mediated effects. For binding assays, concentrations should align with SSTR2’s Ki to avoid off-target saturation.

Q. What are the optimal storage and solubility conditions for this compound in experimental settings?

The compound is soluble in ethanol (100 mM) and DMSO (50 mM) and should be stored at 4°C to maintain stability. For in vitro work, prepare stock solutions in DMSO, ensuring final solvent concentrations ≤0.1% to avoid cellular toxicity. For in vivo studies, ethanol-based formulations may require dilution in isotonic buffers .

Q. How does the compound’s stereochemistry influence its activity, and what analytical methods validate its structural integrity?

The (1R,1'S,3'R/1R,1'R,3'S) configuration is critical for SSTR2 binding. Researchers should employ chiral HPLC or X-ray crystallography to confirm stereochemical purity, especially after long-term storage or reconstitution. Comparative assays using enantiomerically impure batches can quantify activity loss due to structural degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory binding data when this compound shows varying affinities across different SSTR subtypes?

Contradictions may arise from assay-specific variables (e.g., membrane preparation methods, radioligand choice). To address this:

- Use homogeneous cell lines overexpressing individual SSTR subtypes.

- Validate binding conditions via competition assays with known SSTR2-selective ligands (e.g., TT-232).

- Apply Schild analysis to differentiate competitive vs. allosteric interactions .

Q. What methodological considerations are critical when extrapolating in vitro findings to in vivo models?

Key factors include:

- Pharmacokinetics : Monitor plasma protein binding, as the compound’s high lipophilicity (predicted logP=1.3) may limit bioavailability.

- Metabolic Stability : Use liver microsome assays to assess clearance rates.

- Blood-Retinal Barrier Penetration : For retinal studies, employ intravitreal administration or assess transporter-mediated uptake .

Q. How should researchers design dose-response studies to account for the compound’s solubility limitations and receptor saturation?

- Use a bracketing approach: Start with concentrations near the SSTR2 Ki (4 nM) and extend to 10×Ki (40 nM) while ensuring solubility limits (50 mM in DMSO) are not exceeded.

- Include vehicle controls to distinguish solvent artifacts from true pharmacological effects.

- For in vivo models, calculate doses based on allometric scaling from in vitro EC50 values .

Q. What strategies mitigate off-target effects in functional assays, given its low but measurable affinity for SSTR1 and SSTR4?

- Combine the compound with subtype-specific antagonists (e.g., CYN-154806 for SSTR2, BIM-23056 for SSTR3).

- Use CRISPR-edited SSTR2-knockout cell lines as negative controls.

- Employ calcium imaging or cAMP assays to isolate SSTR2-specific signaling pathways .

Q. Data Analysis and Reproducibility

Q. How can researchers validate the reproducibility of SSTR2 activation data across different laboratories?

- Adopt standardized protocols for cell culture (e.g., ATCC-certified lines) and ligand preparation.

- Share raw data (e.g., radioligand displacement curves) via repositories like Zenodo.

- Perform inter-lab cross-validation using blinded sample replicates .

Q. What statistical methods are appropriate for analyzing dose-response curves with this compound’s narrow effective concentration range?

- Use nonlinear regression (e.g., four-parameter logistic model) to fit sigmoidal curves.

- Apply the F-test to compare curve slopes between SSTR subtypes.

- Report IC50/EC50 values with 95% confidence intervals to quantify uncertainty .

Q. Ethical and Safety Considerations

Q. What safety protocols are recommended for handling this compound in preclinical studies?

Properties

IUPAC Name |

N-[(2R)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N5O2/c34-20-23-6-5-7-24(18-23)21-36-31(39)30(19-26-22-35-29-11-4-2-9-27(26)29)37-32(40)38-16-14-33(15-17-38)13-12-25-8-1-3-10-28(25)33/h1-4,8-13,22-24,30,35H,5-7,14-21,34H2,(H,36,39)(H,37,40)/t23-,24+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMXHAMKVXERLM-FVBCXUTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)N4CCC5(CC4)C=CC6=CC=CC=C56)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)CNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)N4CCC5(CC4)C=CC6=CC=CC=C56)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.